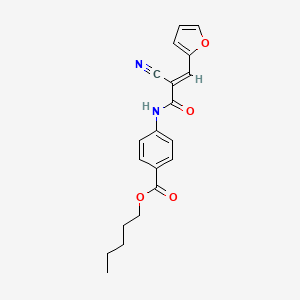

(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate” is a complex organic compound. It contains a pentyl group, a benzoate group, a cyano group, a furan ring, and an acrylamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the key functional groups. For instance, the furan ring and the cyano group could be introduced via a Knoevenagel condensation .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Microbial Reduction

The compound (E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate shares structural similarities with E-2-cyano-3(furan-2-yl) acrylamide, which has been synthesized under microwave radiation and subjected to microbial reduction processes. This study highlighted the synthesis and the use of marine and terrestrial fungi for the enantioselective reduction of similar compounds, potentially contributing to green chemistry methodologies. The isolated yield and enantiomeric excess (e.e.) achieved were notably high, indicating the efficacy of this biotransformation process (Jimenez et al., 2019).

Focused Library Development for Cytotoxic Agents

Another research avenue involves the development of focused compound libraries to identify new lead compounds with improved cytotoxicity. The synthesis of amidoacrylamide analogues, which have a structural resemblance to this compound, demonstrated significant potency, suggesting potential applications in cancer treatment (Tarleton et al., 2013).

Liquid Crystallinity Applications

The study of liquid crystallinity in compounds structurally related to this compound, such as 2-fluorenyl 4-alkylbenzoates, indicates potential applications in material science, particularly in the development of liquid crystal displays or other photonic devices (Yamamoto et al., 2005).

Synthesis and Biological Activity

The compound also shares similarities with various synthesized cyanoacrylates containing furan or tetrahydrofuran moieties. These compounds exhibited interesting biological activities, such as herbicidal, plant growth regulatory, fungicidal, and antiviral activities, suggesting possible applications in agriculture and pharmaceutical industries (Liu et al., 2007).

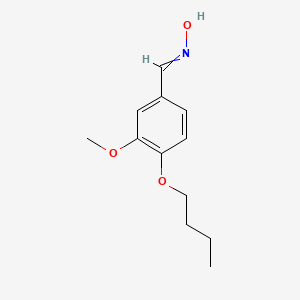

Propiedades

IUPAC Name |

pentyl 4-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-3-4-11-26-20(24)15-7-9-17(10-8-15)22-19(23)16(14-21)13-18-6-5-12-25-18/h5-10,12-13H,2-4,11H2,1H3,(H,22,23)/b16-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGHHHCUXWITGN-DTQAZKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)